molecular formula C16H14N2O2S B5521310 N-(2-cyanophenyl)-2-methoxy-4-(methylthio)benzamide

N-(2-cyanophenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No.: B5521310
M. Wt: 298.4 g/mol
InChI Key: CMDVTYHWTUVMPM-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-methoxy-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.07759887 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Rearrangements and Synthesis
Research involving compounds structurally related to N-(2-cyanophenyl)-2-methoxy-4-(methylthio)benzamide has revealed their utility in chemical rearrangements and synthetic applications. For instance, studies have shown how certain cyano and methylthio substituted acrylamides can undergo double rearrangements, leading to novel oxazinones and diazinones, which are of interest in synthetic organic chemistry (Yokoyama et al., 1985).

Photophysical Properties
Compounds with structural similarities have been synthesized and their photophysical properties investigated, highlighting their potential in materials science, particularly due to their unique luminescence properties (Kim et al., 2021).

Antimicrobial Activity
New derivatives, including those related to the this compound scaffold, have been studied for their antimicrobial properties. Such research points towards the potential for developing new antibacterial and antifungal agents (Limban et al., 2011).

Corrosion Inhibition
Studies also include the exploration of similar compounds as corrosion inhibitors, which could have significant industrial applications. These inhibitors have been shown to protect metals in acidic environments, suggesting their usefulness in materials protection and maintenance (Mishra et al., 2018).

Molecular Structure Analysis
Research has delved into the molecular structure of related compounds, providing insights into their crystallography and electronic properties. This information is crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Chernyshev et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, N-(2-cyanophenyl)benzamide, suggests that it should be handled with care to avoid inhalation, ingestion, or skin contact . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

The future directions for research on “N-(2-cyanophenyl)-2-methoxy-4-(methylthio)benzamide” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . Given the reported physiological activities of related compounds, these chemicals could be of interest in the development of new pharmaceutical agents .

Properties

IUPAC Name

N-(2-cyanophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-15-9-12(21-2)7-8-13(15)16(19)18-14-6-4-3-5-11(14)10-17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDVTYHWTUVMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.